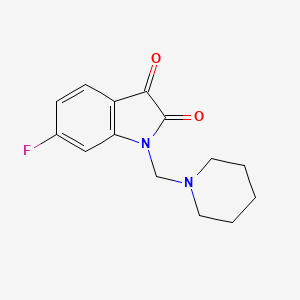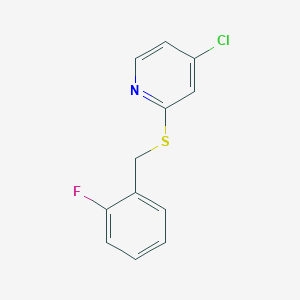
(3-(Furan-2-yl)-3-phenylprop-1-yn-1-yl)trimethylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-(Furan-2-yl)-3-phenylprop-1-yn-1-yl)trimethylsilane: is an organic compound that features a furan ring, a phenyl group, and a trimethylsilyl group. This compound is of interest due to its unique structure, which combines aromatic and alkyne functionalities, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3-(Furan-2-yl)-3-phenylprop-1-yn-1-yl)trimethylsilane typically involves the coupling of furan derivatives with phenylacetylene derivatives under specific conditions. One common method is the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, which involves the reaction of a furan halide with phenylacetylene in the presence of a palladium catalyst and a base .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The furan ring can undergo oxidation reactions to form furan-2,3-diones or other oxidized derivatives.
Reduction: The alkyne group can be reduced to form the corresponding alkene or alkane.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as halides or alkoxides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed:
- Oxidation of the furan ring can yield furan-2,3-diones.
- Reduction of the alkyne group can produce the corresponding alkene or alkane.
- Substitution of the trimethylsilyl group can result in various functionalized derivatives.
Applications De Recherche Scientifique
Chemistry:
Synthetic Intermediate: (3-(Furan-2-yl)-3-phenylprop-1-yn-1-yl)trimethylsilane is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Development: The compound’s unique structure makes it a candidate for the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry:
Mécanisme D'action
The mechanism of action of (3-(Furan-2-yl)-3-phenylprop-1-yn-1-yl)trimethylsilane depends on its application. In synthetic chemistry, it acts as a versatile building block that can undergo various transformations. In biological systems, its mechanism would depend on the specific target it interacts with, such as enzymes or receptors. The furan ring and phenyl group can participate in π-π interactions, while the alkyne group can engage in click chemistry reactions .
Comparaison Avec Des Composés Similaires
Ethyl 3-(furan-2-yl)propionate: This compound also features a furan ring but differs in its ester functionality.
3-Aryl-3-(furan-2-yl)propanoic Acid Derivatives: These compounds share the furan and phenyl groups but differ in their carboxylic acid functionality.
Uniqueness:
Propriétés
Numéro CAS |
919283-69-5 |
|---|---|
Formule moléculaire |
C16H18OSi |
Poids moléculaire |
254.40 g/mol |
Nom IUPAC |
[3-(furan-2-yl)-3-phenylprop-1-ynyl]-trimethylsilane |
InChI |
InChI=1S/C16H18OSi/c1-18(2,3)13-11-15(16-10-7-12-17-16)14-8-5-4-6-9-14/h4-10,12,15H,1-3H3 |
Clé InChI |
XEEQSGZXPQLMQB-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C#CC(C1=CC=CC=C1)C2=CC=CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-Butyl 3,3-difluoro-1,7-diazaspiro[4.4]nonane-1-carboxylate](/img/structure/B11858090.png)











![(7-Ethyl-5-methoxyimidazo[1,2-a]quinolin-2-yl)methanol](/img/structure/B11858172.png)
